molecular formula C8H11F3O B1455925 3-(Trifluoromethyl)cyclohexane-1-carbaldehyde CAS No. 1461715-02-5

3-(Trifluoromethyl)cyclohexane-1-carbaldehyde

Cat. No. B1455925
M. Wt: 180.17 g/mol
InChI Key: CRBMZTUNGPEXLG-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohexane-1-carbaldehyde is a chemical compound with the molecular formula C8H11F3O . It contains a total of 23 bonds, including 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, and 1 aldehyde .


Molecular Structure Analysis

The InChI code for 3-(Trifluoromethyl)cyclohexane-1-carbaldehyde is 1S/C8H11F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h5-7H,1-4H2 . This indicates that the molecule consists of a cyclohexane ring with a trifluoromethyl group (-CF3) and a carbaldehyde group (-CHO) attached to it .


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)cyclohexane-1-carbaldehyde has a molecular weight of 180.17 . It is a liquid at room temperature .

Scientific Research Applications

Synthesis and Reactivity

Research into cyclohexene carbaldehydes and related compounds has led to the development of numerous synthetic methods and reactions that highlight the versatility of these compounds in organic synthesis. For example, cyclohexene-4-carbaldehyde has been used in cyclocondensation reactions with CH acids to yield various heterocyclic compounds, demonstrating its utility in building complex organic structures (Dyachenko, 2005). Such reactions underscore the potential of trifluoromethyl-substituted cyclohexane carbaldehydes in synthesizing novel organic molecules with potential pharmaceutical applications.

Catalysis and Material Science

Studies have also explored the use of cyclohexane derivatives in catalytic processes and material science. For instance, gold(I) and gold(III) compounds supported on carbon materials have been investigated for the oxidation of cyclohexane under mild conditions, offering greener catalyst alternatives for organic synthesis (Carabineiro et al., 2018). This research hints at the potential for trifluoromethyl-substituted cyclohexane carbaldehydes to serve as substrates in catalyzed reactions, contributing to the development of environmentally friendly chemical processes.

Organic and Heterocyclic Compound Synthesis

Further, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines from carbaldehydes demonstrates the utility of these compounds in constructing heterocyclic structures, which are of significant interest in medicinal chemistry (Palka et al., 2014). Such synthetic strategies could be applicable to 3-(Trifluoromethyl)cyclohexane-1-carbaldehyde, offering routes to new compounds with potential biological activity.

Safety And Hazards

The safety data sheet (SDS) for 3-(Trifluoromethyl)cyclohexane-1-carbaldehyde indicates that it may be hazardous. The exact hazards are not specified in the available resources .

properties

IUPAC Name

3-(trifluoromethyl)cyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBMZTUNGPEXLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)cyclohexane-1-carbaldehyde

CAS RN

1461715-02-5
Record name 3-(trifluoromethyl)cyclohexane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
3-(Trifluoromethyl)cyclohexane-1-carbaldehyde

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